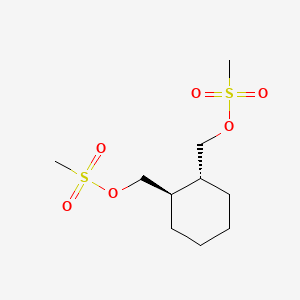

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Description

The exact mass of the compound this compound is 300.07013070 g/mol and the complexity rating of the compound is 398. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHKCHWEXXZTOU-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291564 | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139506-07-3, 186204-35-3 | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C2-symmetric chiral dielectrophile, has emerged as a pivotal building block in asymmetric synthesis. Its rigid cyclohexane backbone and two reactive methanesulfonyl leaving groups provide a stereochemically defined scaffold for the synthesis of complex chiral molecules. This technical guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this versatile reagent, with a particular focus on its role in the development of pharmaceutical agents. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an essential resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Strategic Advantage of a C2-Symmetric Dielectrophile

In the landscape of asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount. Chiral building blocks, possessing predefined stereocenters, offer a powerful strategy to introduce chirality into target molecules. This compound stands out due to its unique combination of features: a conformationally restricted cyclohexane ring that precisely orients the reactive functionalities and two excellent methanesulfonate (mesylate) leaving groups that readily participate in nucleophilic substitution reactions. This combination makes it an ideal precursor for the synthesis of a variety of chiral ligands, catalysts, and, most notably, pharmaceutical intermediates.[1] Its structural relationship to the alkylating agent busulfan also hints at its potential in the design of novel therapeutic agents.[2]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. While there are some discrepancies in reported physical states, likely due to purity differences, the key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [3] |

| Molecular Weight | 300.39 g/mol | [4] |

| Appearance | Off-white solid or viscous colorless to pale yellow liquid | [3][5] |

| Boiling Point | 495.3 °C at 760 mmHg | |

| Density | ~1.27 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene.[5] Sulfonated molecules are generally poorly soluble in most organic solvents, which can complicate their synthesis and purification.[7][8][9][10][11] | |

| Storage | Sealed in a dry, room temperature environment. | [3] |

Synthesis and Characterization: Accessing the Chiral Scaffold

The most common and efficient synthesis of this compound involves the dimesylation of the corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol. This precursor diol is readily available and provides a straightforward entry to the target molecule.

Synthetic Protocol: A Step-by-Step Guide

The following protocol is a representative industrial-scale synthesis.[12]

Diagram 1: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 5. sinochlorine.com [sinochlorine.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane CAS number 186204-35-3

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS 186204-35-3): A Cornerstone Chiral Synthon for Complex Molecule Synthesis

Abstract

This compound, identified by CAS number 186204-35-3, is a C₂-symmetric chiral building block of significant importance in modern synthetic organic chemistry. Its rigid stereochemical framework, derived from the trans-cyclohexane backbone, combined with two highly reactive methanesulfonyl (mesyl) leaving groups, renders it a powerful dielectrophile for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol, its core mechanistic applications, and critical safety considerations. A central focus is placed on its pivotal role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Lurasidone.

The Strategic Importance of a C₂-Symmetric Dielectrophile

In the landscape of pharmaceutical development, stereochemical precision is paramount. The biological activity of a drug is often dictated by the specific three-dimensional arrangement of its atoms. Chiral building blocks, or synthons, that can impart this stereochemical information onto a target molecule are therefore invaluable. This compound serves this exact purpose.

Its utility is rooted in two key features:

-

Defined Stereochemistry : The (R,R) configuration at the C1 and C2 positions of the cyclohexane ring provides a rigid, predictable, and enantiomerically pure scaffold.

-

Dual Reactivity : The two methanesulphonyloxymethyl groups act as excellent leaving groups in nucleophilic substitution (Sₙ2) reactions. This is because the resulting mesylate anion is highly stabilized by resonance. This dual reactivity allows the molecule to act as a linchpin, cyclizing with dinucleophiles to form complex heterocyclic systems in a single, stereospecific transformation.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 186204-35-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [1][2][3][4] |

| Molecular Weight | 300.39 g/mol | [2][3][5][6] |

| IUPAC Name | [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | [7] |

| Synonyms | Lurasidone Trans (R,R) Mesylate, (1R,2R)-1,2-Cyclohexanedimethanol 1,2-Dimethanesulfonate | [2][5][8] |

| Appearance | White to Off-White Solid or Colorless to Pale Yellow Liquid | [2][4][9] |

| Melting Point | 86-90°C | [5] |

| Boiling Point | 495.3±18.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate | [5][10] |

| Storage | Room Temperature, in a dry, well-sealed environment | [5] |

Synthesis and Manufacturing Considerations

The synthesis of this compound is a straightforward but precise transformation of a commercially available chiral diol.

Reaction Principle

The core of the synthesis is the conversion of the two primary hydroxyl groups of (1R,2R)-1,2-Cyclohexanedimethanol into methanesulfonate (mesylate) esters. This is achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid byproduct.

Causality of Reagent Choice

-

Methanesulfonyl Chloride (MsCl): This reagent is chosen to install the mesylate group. The mesylate is an exceptional leaving group, far superior to the original hydroxyl group, thereby "activating" the carbon for subsequent nucleophilic attack.

-

Triethylamine (TEA): This base is sterically hindered and non-nucleophilic, ensuring it only acts as a proton scavenger for the HCl generated during the reaction. Using a nucleophilic base could lead to unwanted side reactions.

-

Aprotic Solvent (DCM or MIBK): Solvents like Dichloromethane (DCM) or Methyl isobutyl ketone (MIBK) are used as they are inert to the reaction conditions and effectively dissolve the reactants.[3][4]

-

Low Temperature (0-5 °C): The mesylation reaction is highly exothermic. Conducting the reaction at low temperatures is critical to control the reaction rate, prevent the formation of thermal degradation byproducts, and ensure high stereochemical fidelity.[3][4]

Core Application: A Chiral Scaffold for Building Heterocycles

The primary utility of this compound is to serve as a chiral dielectrophile. It readily reacts with dinucleophiles in a double Sₙ2 reaction to form new, larger ring systems while preserving the (R,R) stereochemistry of the cyclohexane backbone.

This strategy is widely employed in the synthesis of:

-

Chiral Diamines: Reaction with ammonia or primary amines can lead to the formation of valuable chiral diamine ligands, which are themselves powerful tools in asymmetric catalysis.[11][12]

-

Pharmaceutical Intermediates: As seen in the case of Lurasidone, reaction with a suitable piperazine or other diamine fragment is a key step in constructing the complex polycyclic API.[2][13]

-

Macrocycles and Crown Ethers: Reaction with longer-chain dinucleophiles (e.g., polyethylene glycols with terminal amino or thiol groups) can be used to synthesize chiral macrocycles.

Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis and characterization.

Synthesis Protocol

This protocol is adapted from established industrial procedures.[3]

-

Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (1R,2R)-1,2-Cyclohexanedimethanol (1.0 eq, e.g., 73.5 mol, 10.6 kg).

-

Dissolution: Add methyl isobutyl ketone (MIBK, approx. 30 volumes, 315 L) and triethylamine (TEA, approx. 2.5-3.0 eq per hydroxyl group, 35 L). Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to an internal temperature of 0-5 °C using an appropriate cooling bath.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl, approx. 2.05 eq, 151 mol, 11.7 L) via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C until the reaction is deemed complete by a suitable analytical method (e.g., TLC, HPLC, or GC-MS) by monitoring the disappearance of the starting diol.

-

Quenching: Once complete, slowly and carefully add water (approx. 30 volumes, 315 L) to quench the reaction. A slight exotherm may be observed.

-

Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the organic phase from the aqueous phase.

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product, which can be used as a solution in MIBK or further purified by recrystallization or column chromatography if necessary. A typical yield is >90%.[3]

Characterization Workflow

-

Structural Verification: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy should be used to confirm the molecular structure and the successful conversion of the diol to the dimesylate.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining chemical purity.

-

Enantiomeric Purity: Chiral HPLC is essential to confirm that no racemization has occurred and to determine the enantiomeric excess (ee%) of the final product.

-

Identity Confirmation: Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care by trained personnel.

| GHS Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water.[1] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1]

-

Spill Management: For small spills, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.[1]

-

Firefighting: Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry and predictable dual electrophilic reactivity make it a high-value synthon for researchers in academia and a reliable workhorse for professionals in the pharmaceutical industry. Understanding its properties, synthesis, and mechanistic behavior is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Guidechem. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane 186204-35-3 wiki.

-

KM Pharma Solution Private Limited. MSDS - (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane.

-

Pharmaffiliates. CAS No : 186204-35-3 | Product Name : Lurasidone Trans (R,R) Mesylate.

-

Sigma-Aldrich. This compound | 186204-35-3.

-

ChemicalBook. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis.

-

SynZeal. (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane | 186204-35-3.

-

Guidechem. What are the synthesis and applications of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane?.

-

ChemicalBook. 186204-35-3 | CAS DataBase.

-

Alfa Chemistry. CAS 186204-35-3 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

-

TradeIndia. (R, R) -1, 2-Bis (methanesulfonyloxymethyl) Cyclohexane CAS No. 186204-35-3.

-

ChemicalBook. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3.

-

Scielo. CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+).

-

Tradeindia. R R)-1 2-bis (Methanesulphonyloxymethyl)cyclohexane - Application: Pharmaceutical Industry.

-

ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF.

-

Beilstein Journals. Synthesis of chiral cyclohexane-linked bisimidazolines.

-

ResearchGate. Chiral diamines in asymmetric synthesis | Request PDF.

-

Beilstein Publishing System. Synthesis of chiral cyclohexane-linked bisimidazolines.

-

GSRS. 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-.

-

Autech Industry Co.,Limited. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3.

-

CPHI Online. (r,r)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.

-

PubChem. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-.

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. sinochlorine.com [sinochlorine.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (1R,2R)-1, 2-Bis (methane sulfonyloxy methyl)Cyclohexane | 186204-35-3 | SynZeal [synzeal.com]

An In-depth Technical Guide to (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its notable application in the synthesis of the atypical antipsychotic agent, Lurasidone.

Introduction: The Significance of a Chiral Scaffold

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, with the CAS number 186204-35-3, is a non-naturally occurring sulfonate ester derivative.[1][2] Its significance in synthetic chemistry stems from the stereochemically defined C2-symmetric cyclohexane backbone, which provides a rigid and predictable three-dimensional orientation for the two reactive methanesulfonyloxymethyl groups. This specific chirality is crucial in the construction of complex, enantiomerically pure target molecules, a fundamental requirement in modern drug design to ensure selective interaction with biological targets and minimize off-target effects. The methanesulfonyl (mesyl) groups are excellent leaving groups, rendering the molecule a potent bifunctional electrophile for nucleophilic substitution reactions.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is characterized by a cyclohexane ring with two methanesulfonyloxymethyl substituents at the 1 and 2 positions, both in the (R) configuration. This trans-configuration of the substituents is a key structural feature.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [3] |

| Molecular Weight | 300.39 g/mol | [3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 86-90 °C | [4] |

| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [4] |

| Density | 1.270 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet for the methyl protons of the mesyl groups at approximately δ 3.03 ppm. The methylene protons adjacent to the sulfonate esters appear as a doublet around δ 4.35 ppm and δ 4.18 ppm. The protons of the cyclohexane ring appear as multiplets in the upfield region, typically between δ 1.27 and 1.82 ppm.

-

¹³C NMR (400 MHz, DMSO-d₆): The carbon NMR spectrum shows a signal for the methyl carbons of the mesyl groups around δ 37.0 ppm. The methylene carbons bonded to the oxygen atoms of the sulfonate esters resonate at approximately δ 72.1 ppm. The carbons of the cyclohexane ring appear at around δ 24.7, 28.3, and 36.3 ppm.

Infrared (IR) Spectroscopy:

-

S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1330 cm⁻¹ and 1175-1150 cm⁻¹, respectively.

-

C-O stretching: Strong absorption bands in the 1000-960 cm⁻¹ region, corresponding to the C-O-S linkage.

-

C-H stretching: Absorptions in the 3000-2850 cm⁻¹ range due to the C-H bonds of the cyclohexane and methyl groups.

Mass Spectrometry (MS):

High-resolution mass spectrometry would confirm the molecular formula C₁₀H₂₀O₆S₂ with a monoisotopic mass of 300.0701 Da.[5] The fragmentation pattern would likely involve the loss of one or both methanesulfonyl groups and fragmentation of the cyclohexane ring.

Synthesis and Manufacturing

The synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a well-established process, typically starting from the corresponding chiral diol, (1R,2R)-1,2-cyclohexanedimethanol. The synthesis can be summarized in the following key step:

Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol:

The core of the synthesis is the conversion of the diol to the bis-mesylate. This is achieved by reacting (1R,2R)-1,2-cyclohexanedimethanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like methylisobutyl ketone at controlled low temperatures (0-5 °C) to ensure high yield and prevent side reactions.[6]

Figure 2: Synthesis of a key Lurasidone intermediate using (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

This reaction highlights the importance of the predefined stereochemistry of the starting material, which is directly translated into the final drug molecule, ensuring its desired pharmacological activity.

Safety and Handling

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane should be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements: [7]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it should be kept in a cool, dry place. [7]

Conclusion

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry, coupled with the reactivity of the two mesylate leaving groups, makes it an ideal starting material for the construction of complex, enantiomerically pure molecules. Its critical role in the industrial synthesis of the important pharmaceutical agent Lurasidone underscores its significance to the drug development community. A thorough understanding of its structure, properties, synthesis, and reactivity is essential for its effective and safe utilization in research and manufacturing.

References

-

Crysdot. (n.d.). (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). US10196400B2 - Process for the preparation of lurasidone and its intermediate.

-

Global Substance Registration System. (n.d.). 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]

-

WIPO. (n.d.). WO/2016/110798 AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. Retrieved from [Link]

-

Market Publishers. (n.d.). CAS 186204-35-3 (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane Chemical Report & Database. Retrieved from [Link]

- Google Patents. (n.d.). CZ306203B6 - Lurasidone synthesis process.

-

precisionFDA. (n.d.). 1,2-BIS(METHANESULFONYLOXYMETHYL)CYCLOHEXANE, (1R,2R)-. Retrieved from [Link]

-

PharmaCompass. (n.d.). (1R,2R)-1,2-Bis[[(methylsulfonyl)oxy]methyl]cyclohexane. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of intermediate of lurasidone. Retrieved from [Link]

-

PubChem. (n.d.). cyclohexane;bis([(1Z,4R)-1-(4-methylphenyl)sulfonylimino-3,4-dihydroisochromen-4-yl] acetate). Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. Retrieved from [Link]

-

ChemBK. (n.d.). (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of {2,2′-{cyclohexane-1,2-diylbis[(azanylylidene)methylylidene]}bis(2,4-dibromophenolato)-κ4 N,N′,O,O′}copper(II) ─ diethylformamide (1/1), C23H23Br4CuN3O3. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of 1,4-bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-3,6-bis ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-1,4-dialuminacyclohexane – benzene (1/2), C50H72Al2B2O4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structures of some bis(3-methyl-1H-indol-2-yl)(salicyl)methanes. Retrieved from [Link]

-

Quora. (2018, August 21). What will a reaction between methyl amine and cylclohexane give?. Retrieved from [Link]

-

Chegg. (2023, February 16). Solved Seheme 1. Reaction of racemic trans-cyclohexane-1,2-. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

- 1. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. 186204-35-3 this compound AKSci Z4333 [aksci.com]

Synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a C2-symmetric chiral dielectrophile, is a pivotal intermediate in contemporary pharmaceutical synthesis. Its stereochemically defined backbone makes it an invaluable building block for creating complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to this compound, beginning with the asymmetric dihydroxylation of a prochiral alkene, followed by the functionalization of the resulting diol. We will delve into the mechanistic underpinnings of each synthetic step, the rationale behind procedural choices, and detailed, field-tested protocols suitable for a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important chiral intermediate.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound (CAS No: 186204-35-3) serves as a critical chiral precursor, most notably in the synthesis of the atypical antipsychotic drug, Lurasidone.[1][2] The molecule's utility stems from its two methanesulfonate (mesylate) groups, which are excellent leaving groups for nucleophilic substitution reactions, allowing for the stereospecific introduction of new functionalities.

The core challenge in synthesizing this molecule lies in the precise installation of the two adjacent stereocenters on the cyclohexane ring in the desired (R,R) configuration. A direct mesylation of the corresponding chiral diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, is the most logical final step.[3] Therefore, the strategic crux of the entire synthesis is the efficient and enantioselective preparation of this key diol intermediate.

This guide will focus on a widely adopted and highly effective strategy: the Sharpless Asymmetric Dihydroxylation (AD) . This Nobel Prize-winning methodology allows for the direct conversion of a prochiral alkene into a chiral vicinal diol with exceptionally high enantioselectivity.[4][5]

Retrosynthetic Pathway

The logical disconnection of the target molecule reveals a two-stage synthetic plan:

-

Stage 1: Asymmetric Dihydroxylation: The enantioselective synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane from a suitable cyclohexene-based precursor.

-

Stage 2: Mesylation: The conversion of the chiral diol into the target bismesylate by reaction with methanesulfonyl chloride.

This approach provides a reliable and scalable route to the desired product with excellent control over stereochemistry.

Physicochemical Properties of the Target Compound

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 186204-35-3 | |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [6] |

| Molecular Weight | 300.39 g/mol | [3] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 86-90°C | [7] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [7] |

| Storage | Sealed in dry, Room Temperature | [7] |

Detailed Synthetic Protocol and Mechanistic Discussion

Part A: Enantioselective Synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane

The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, which transforms a prochiral alkene into a chiral diol. For this guide, we will consider the synthesis starting from the readily available precursor, cis-1,2,3,6-Tetrahydrophthalic anhydride, which is reduced to cis-1,2-Bis(hydroxymethyl)cyclohex-4-ene before the key dihydroxylation step. However, for clarity, the protocol below will focus on the pivotal dihydroxylation of a generic cyclohexene precursor leading to the saturated diol after a subsequent reduction step (if starting from a precursor with an exocyclic double bond) or directly if starting from a suitable cyclohexene. A more direct, though often more expensive route, involves the resolution of racemic trans-1,2-cyclohexanedimethanol.[1]

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation. For the desired (R,R) configuration, the ligand of choice is typically derived from dihydroquinidine (DHQD), which is commercially available as part of a pre-packaged reagent mixture known as AD-mix-β .[5][8]

Causality & Experimental Choice:

-

Why Sharpless AD? This reaction is one of the most reliable and predictable methods for asymmetric dihydroxylation, offering consistently high enantiomeric excess (ee) for a wide range of olefins.[4] The commercial availability of AD-mix formulations simplifies the experimental setup, obviating the need to handle highly toxic solid OsO₄ directly.[5]

-

Why AD-mix-β? A well-established mnemonic dictates the stereochemical outcome. For most olefins, AD-mix-β (containing a (DHQD)₂PHAL ligand) delivers the diol from the "bottom" face of the alkene when drawn in a specific orientation, leading to the (R,R) product in our case.[9]

-

Co-oxidant: The catalytic cycle requires a stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) state formed after the dihydroxylation. AD-mix contains potassium ferricyanide (K₃[Fe(CN)₆]) for this purpose.[5][8]

dot digraph "Sharpless Asymmetric Dihydroxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Nodes Alkene [label="Prochiral Alkene\n(e.g., Cyclohexene derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; OsO4_Ligand [label="OsO₄-Chiral Ligand Complex\n(from AD-mix-β)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Cyclic Osmate Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Diol [label="(1R,2R)-Vicinal Diol\nProduct", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reoxidation [label="Re-oxidation Cycle", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K3FeCN6 [label="K₃[Fe(CN)₆]\n(Co-oxidant)", fillcolor="#F1F3F4", fontcolor="#202124"]; K4FeCN6 [label="K₄[Fe(CN)₆]", fillcolor="#F1F3F4", fontcolor="#202124"]; OsVI [label="Reduced Os(VI)\nSpecies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H2O [label="Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Alkene -> Intermediate [label="[3+2] Cycloaddition"]; OsO4_Ligand -> Intermediate; Intermediate -> Diol [label="Hydrolysis"]; Intermediate -> OsVI; H2O -> Diol; OsVI -> OsO4_Ligand [label=" Oxidation"]; Reoxidation -> OsO4_Ligand; K3FeCN6 -> Reoxidation; Reoxidation -> K4FeCN6; } } Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation

-

Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, add a solution of tert-butanol and water (1:1, 500 mL). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until both phases are clear and the solid has dissolved.[9]

-

Substrate Addition: Add the starting alkene (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

-

Extraction: Add ethyl acetate (250 mL) to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 150 mL).

-

Washing & Drying: Combine the organic extracts and wash with 2M KOH, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude diol, (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, can be purified by silica gel column chromatography or recrystallization to yield a white solid.

Part B:

The final step is the conversion of the chiral diol's primary alcohol groups into mesylates. This is a standard procedure accomplished by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[10] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.

Causality & Experimental Choice:

-

Reagent Selection: Methanesulfonyl chloride is the standard reagent for introducing the mesyl group. Triethylamine is a common and effective organic base that is sterically hindered enough to not compete as a nucleophile.[3]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves the starting materials well.[11][10]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0°C to -10°C) is critical to prevent side reactions and ensure high yield and purity of the product.[11][10]

dot digraph "Mesylation_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Nodes Diol [label="(1R,2R)-Diol\n(R-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MsCl [label="Methanesulfonyl Chloride\n(MsCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Et3N [label="Triethylamine\n(Et₃N)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Oxonium Intermediate\n[R-O(H)-Ms]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(R,R)-Bismesylate\n(R-OMs)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt [label="Triethylammonium Chloride\n[Et₃NH]⁺Cl⁻", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Diol -> Intermediate [label="Nucleophilic Attack"]; MsCl -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Et3N -> Product; Intermediate -> Salt; Et3N -> Salt; } } Caption: General workflow for the mesylation of an alcohol.

Experimental Protocol: Bismesylation

-

Setup: Dissolve (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane (1.0 eq, 73.5 mol) in methyl isobutyl ketone (315 L) and triethylamine (35 L, ~3.3 eq).[3] Cool the solution to between 0°C and 5°C in an ice/salt bath.

-

Reagent Addition: Add methanesulfonyl chloride (11.7 L, 2.05 eq, 151 mol) dropwise to the stirred solution over 60 minutes, ensuring the internal temperature does not exceed 5°C.[3]

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5°C until TLC analysis indicates the complete consumption of the diol.

-

Work-up: Add water (315 L) to quench the reaction.[3] Separate the organic and aqueous phases.

-

Purification: Wash the organic phase sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Isolation: The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., DCM/n-hexane) to yield a white crystalline solid with a typical yield of over 90%.[3][12]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz, 1H), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H)[12] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 72.1, 37.0, 36.3, 28.3, 24.7[12] |

| Specific Rotation | [α]D²⁰ = -27.5° (c=4%, benzene)[12] |

| Enantiomeric Excess (ee) | >99% (Determined by chiral HPLC)[12] |

Safety and Handling

-

Osmium Tetroxide (in AD-mix): OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. While AD-mix formulations contain only a catalytic amount, they should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Methanesulfonyl Chloride (MsCl): This reagent is corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate PPE. Ensure all glassware is dry before use.

-

Solvents (DCM, MIBK): Dichloromethane is a suspected carcinogen. Methyl isobutyl ketone is flammable. Both should be handled in a fume hood to avoid inhalation of vapors.

-

Bases (Triethylamine, Pyridine): These are flammable, toxic, and have strong odors. Handle with care in a fume hood.

Conclusion

The synthesis of this compound is a prime example of modern asymmetric synthesis, where precise stereochemical control is paramount. The strategy outlined in this guide, centered on the reliable Sharpless Asymmetric Dihydroxylation, provides a robust and scalable pathway to this valuable chiral intermediate. By understanding the mechanistic principles behind each step and adhering to rigorous experimental protocols, researchers can confidently produce this key building block for advanced pharmaceutical development.

References

-

An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - ResearchGate. Available at: [Link]

-

One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][11]oxazepanes - ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Semantic Scholar. Available at: [Link]

-

ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA - ResearchGate. Available at: [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]

-

Selective Mesylation of Vicinal Diols: A Systematic Case Study - ACS Publications. Available at: [Link]

-

1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- - PubChem. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. Available at: [Link]

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. Available at: [Link]

- Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents.

-

Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Synthesis of Mesylates From Alcohols - Erowid. Available at: [Link]

-

rel-(1R,2R)-1,2-Cyclohexanedimethanol - PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate | Semantic Scholar [semanticscholar.org]

- 3. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to the Inferred Mechanism of Action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Structurally-Inferred Mechanistic Investigation

While (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is recognized primarily as a chiral intermediate in organic synthesis, its chemical architecture strongly suggests a potent, albeit largely unexplored, role as a cytotoxic agent.[1][2] This guide moves beyond the compound's current applications to propose a detailed, structurally-inferred mechanism of action for its potential antineoplastic activity. The core hypothesis is that this compound functions as a classic bifunctional alkylating agent. This analysis is built upon the well-established principles of DNA alkylation and cross-linking, drawing parallels with clinically relevant alkyl sulfonates like busulfan.[3][4][5] The experimental protocols detailed herein provide a roadmap for the validation of this proposed mechanism.

Molecular Architecture and Classification as a Bifunctional Alkylating Agent

This compound is a cyclohexane derivative featuring two methanesulfonyloxy (mesylate) groups attached to adjacent methylene carbons in a specific (R,R) stereochemical configuration.

The key to its inferred biological activity lies in these two mesylate moieties. Mesylates are excellent leaving groups in nucleophilic substitution reactions. The presence of two such groups on a flexible cyclohexane scaffold positions the molecule as a bifunctional alkylating agent .[6][7] This classification implies that the molecule has two reactive centers capable of forming stable covalent bonds with nucleophilic sites within the cell.[8]

The mechanism is analogous to that of busulfan, a bifunctional alkyl sulfonate that also contains two methanesulfonate groups.[9][10] In an aqueous biological environment, the molecule is predicted to undergo nucleophilic attack, leading to the alkylation of cellular macromolecules, with nuclear DNA being the primary therapeutic target.[5][11]

References

- 1. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]

An In-Depth Technical Guide to the Stereochemistry and Applications of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Introduction

In the field of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, the chemist's toolkit is comprised of various strategies and reagents. Among the most powerful of these are chiral auxiliaries and building blocks. These molecules impart stereochemical control onto a reaction, guiding the formation of new chiral centers with a high degree of precision. This guide focuses on a particularly effective and versatile chiral building block: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane .

This compound is a C2-symmetric, non-aromatic dielectrophile. Its stereochemically defined cyclohexane backbone provides a rigid and predictable scaffold. The two methanesulfonyloxy (mesylate) groups are excellent leaving groups, making the molecule an ideal substrate for a variety of stereospecific nucleophilic substitution reactions.

The C2-symmetry is a crucial feature.[1][2][3] Ligands and reagents possessing a C2 rotational axis often exhibit superior enantioselectivity in catalytic processes. This symmetry reduces the number of possible diastereomeric transition states, simplifying the energetic landscape of the reaction and frequently leading to a single, highly favored reaction pathway.[3][4]

This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and key applications of this compound, designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of its use in the laboratory.

Physicochemical and Stereochemical Properties

Chemical Structure and Nomenclature

-

Systematic Name: [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]

-

Common Synonyms: this compound, (1R,2R)-Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate[6]

-

CAS Number: 186204-35-3[6]

The molecule's structure is characterized by a cyclohexane ring with two methanesulfonyloxymethyl substituents on adjacent carbons (C1 and C2). The (R,R) designation indicates that both stereocenters at C1 and C2 have the R configuration.

Key Physicochemical Properties

The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [5][7] |

| Molecular Weight | 300.39 g/mol | [7][8] |

| Appearance | White to Off-White Solid | [6][7] |

| Melting Point | 86-90 °C | [9] |

| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [9] |

| Density | ~1.27 - 1.3 g/cm³ | [6][8] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [9] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7][9] |

Stereochemical Analysis

The utility of this compound is fundamentally rooted in its stereochemistry.

-

The (R,R) Configuration and C2-Symmetry: The trans relationship of the two substituents on the cyclohexane ring is a direct consequence of its synthesis from the corresponding (R,R)-diol. This specific arrangement creates a C2-symmetric molecule, meaning a 180° rotation around an axis bisecting the C1-C2 bond results in an indistinguishable molecule. This symmetry is highly desirable in asymmetric synthesis as it simplifies the analysis of transition states.[3]

-

Conformational Analysis: The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The two bulky methanesulfonyloxymethyl groups will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This locks the molecule into a rigid and predictable three-dimensional shape, which is crucial for transferring its chiral information during a reaction.

-

Impact on Reactivity: The defined stereochemistry dictates the trajectory of incoming nucleophiles. In Sₙ2 reactions, the nucleophile must approach from the backside of the carbon-leaving group bond. The rigid chair conformation and the equatorial positioning of the leaving groups ensure that this approach is sterically unhindered, leading to clean inversion of configuration at both reactive centers.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the double mesylation of its corresponding diol, (R,R)-1,2-Cyclohexanedimethanol.[10]

Retrosynthetic Analysis

The retrosynthetic analysis is straightforward: the target dimesylate can be disconnected at the two sulfur-oxygen bonds, leading back to the chiral diol and two equivalents of a methanesulfonyl source, typically methanesulfonyl chloride (mesyl chloride).

Detailed Experimental Protocol: Synthesis from (R,R)-1,2-Cyclohexanedimethanol

This protocol describes the conversion of the chiral diol into the target dimesylate. The core of this transformation is the reaction of an alcohol with mesyl chloride in the presence of a non-nucleophilic base.

Causality: A base, such as triethylamine or pyridine, is essential.[10][11] It serves two purposes: first, to neutralize the HCl generated during the reaction, preventing it from protonating the starting alcohol or the product; and second, to facilitate the reaction, in some cases by acting as a nucleophilic catalyst or by deprotonating the alcohol.[12][13] The reaction is typically run at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions.[10]

Materials and Reagents:

-

(R,R)-1,2-Cyclohexanedimethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Methylisobutyl ketone (MIBK)[10]

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R,R)-1,2-Cyclohexanedimethanol (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Base Addition: Add triethylamine (approx. 2.2 - 2.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (approx. 2.1 - 2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[10]

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting diol.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution (if pyridine was used), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) to yield the pure this compound.[14]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base then removes the proton from the resulting oxonium ion to yield the mesylate ester and the hydrochloride salt of the base.

Caption: Mechanism of alcohol mesylation.

Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral electrophile for the synthesis of more complex chiral molecules, particularly ligands for asymmetric catalysis.

As a Precursor to Chiral Diphosphine Ligands

Chiral diphosphine ligands are central to many transition-metal-catalyzed asymmetric reactions, such as hydrogenation. The dimesylate serves as an ideal scaffold for introducing phosphine groups via Sₙ2 reaction with metal phosphide reagents (e.g., KPPh₂).

Causality: The double Sₙ2 reaction proceeds with complete inversion of stereochemistry at the two methylene carbons. However, because the stereocenters of the cyclohexane ring itself are not altered, the overall C2-symmetric chiral backbone is preserved. This allows for the synthesis of a wide variety of chiral diphosphine ligands by simply changing the nucleophilic phosphide reagent.

Workflow: Synthesis of a Chiral Diphosphine Ligand

Caption: Workflow for chiral diphosphine ligand synthesis.

In the Synthesis of Chiral Macrocycles and Hosts

The dimesylate is an excellent building block for constructing chiral macrocycles, such as chiral crown ethers or cryptands. Reaction with a dinucleophile, like a catechol or a diamine, under high-dilution conditions can lead to macrocyclization, embedding the chiral cyclohexane unit into a larger ring system. These molecules are of significant interest in host-guest chemistry and enantioselective recognition.

Use as a Dielectrophile

The compound is a classic dielectrophile. It can react with two equivalents of a nucleophile or one equivalent of a dinucleophile to form new carbon-carbon or carbon-heteroatom bonds. This is a foundational transformation for elaborating the chiral scaffold into more complex target molecules, including intermediates for pharmaceuticals like Lurasidone.[9][15]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are crucial for safety and to maintain the compound's integrity.

| Safety Aspect | Recommendation | Source(s) |

| Toxicity | May cause eye, skin, and respiratory tract irritation. Long-term toxicological data is limited. | [7] |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | [8] |

| Storage | Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture. | [7][9] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a powerful and reliable chiral building block in modern asymmetric synthesis. Its value is derived from its rigid C2-symmetric scaffold, high enantiopurity, and the predictable reactivity of its two mesylate leaving groups. From the synthesis of state-of-the-art phosphine ligands for asymmetric catalysis to the construction of complex chiral macrocycles, this compound provides a robust and versatile starting point. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, pushing the boundaries of chemical innovation.

References

- Vertex AI Search. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3.

- ChemicalBook. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis.

- ResearchGate. (n.d.). Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions.

- MDPI. (n.d.). C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes.

- Guidechem. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane 186204-35-3 wiki.

- Guidechem. (n.d.). What are the synthesis and applications of (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane?.

- AKSci. (n.d.). (R, R) -1, 2-Bis (methanesulfonyloxymethyl) Cyclohexane CAS No. 186204-35-3.

- Organic Chemistry Portal. (2004). Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary.

- PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-.

- AKSci. (n.d.). 186204-35-3 this compound.

- Wikipedia. (n.d.). C2-Symmetric ligands.

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- ResearchGate. (1992). Synthesis and Applications of Binaphthylic C₂-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions.

- ResearchGate. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA.

- YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry.

- ChemicalBook. (n.d.). (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.

- ResearchGate. (n.d.). An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Page loading... [guidechem.com]

- 8. 186204-35-3 this compound AKSci Z4333 [aksci.com]

- 9. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 10. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Purity of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a key chiral building block whose stereochemical integrity is paramount for its application in the synthesis of pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of the critical aspects of its chiral purity. We will explore the stereochemical implications of its synthesis, delve into the primary analytical methodologies for determining enantiomeric and diastereomeric purity, and present a validated, step-by-step protocol for chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers with the expertise to develop and validate robust analytical systems for ensuring the quality of this vital synthetic intermediate.

Introduction: The Significance of Stereochemical Fidelity

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a sulfonate ester derivative of (1R,2R)-1,2-Cyclohexanedimethanol, serves as a potent bis-electrophilic reagent in organic synthesis.[1][3] Its defined (R,R) configuration is crucial as it imparts specific three-dimensional architecture to target molecules, a property of utmost importance in drug development where enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[4] The methanesulfonate (mesylate) groups are excellent leaving groups, making the compound a versatile precursor for introducing the chiral cyclohexane scaffold via nucleophilic substitution reactions.[2]

The presence of its enantiomer, (S,S)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, or diastereomers (the cis-isomers), even in trace amounts, can lead to the formation of undesired stereoisomeric impurities in the final active pharmaceutical ingredient (API). This necessitates rigorous analytical control to quantify and limit such impurities. This guide focuses on the strategies and methodologies to ensure and verify the chiral purity of the (R,R)-enantiomer.

Synthesis and Stereochemical Control: The Origin of Purity

The primary route to synthesizing (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves the reaction of the commercially available chiral diol, (1R,2R)-1,2-Cyclohexanedimethanol, with methanesulfonyl chloride in the presence of a base like triethylamine.[5]

-

Reaction: (1R,2R)-1,2-Cyclohexanedimethanol + 2 CH₃SO₂Cl → (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane + 2 HCl

The stereochemical integrity of the final product is directly dependent on the chiral purity of the starting diol. Since the mesylation reaction does not affect the chiral centers at C1 and C2 of the cyclohexane ring, the (R,R) configuration is retained.

Potential Sources of Chiral Impurities:

-

Starting Material Purity: The primary source of the unwanted (S,S)-enantiomer is the presence of (S,S)-1,2-Cyclohexanedimethanol in the starting material.

-

Diastereomeric Contamination: The presence of cis-1,2-Cyclohexanedimethanol in the starting material will lead to the formation of the corresponding cis-bis-mesylate, a diastereomeric impurity.

Therefore, the first line of defense in ensuring the chiral purity of the final product is to rigorously qualify the stereoisomeric purity of the starting diol.

Analytical Methodologies for Chiral Purity Determination

The determination of enantiomeric excess (e.e.) is a critical step in quality control.[6] For a non-chromophoric compound like this bis-mesylate, direct analysis often requires derivatization or, more commonly, the use of specialized chiral environments. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique.[7][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method that relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[10]

Causality Behind Method Development:

-

Column Selection (The Chiral Environment): The choice of CSP is the most critical parameter.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly versatile and often the first choice for screening.[7][8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide polymer. For the target molecule, the sulfonyl groups and the cyclohexane ring can engage in these interactions.

-

Mobile Phase Selection (Tuning Selectivity):

-

Normal Phase Mode: Typically, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are used. The alcohol component acts as a polar modifier that competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention and resolution. Lower alcohol content generally increases retention and can improve resolution, but analysis times will be longer.

-

Reversed-Phase Mode: While less common for this type of compound, it is a viable option, especially with newer generation CSPs designed for aqueous mobile phases.[10]

-

-

Detection: The analyte lacks a strong chromophore for UV detection at standard wavelengths. Therefore, detection can be challenging. A Refractive Index (RI) detector is a universal option. Alternatively, if sensitivity is a concern, mass spectrometry (MS) or a Charged Aerosol Detector (CAD) can be employed.

Indirect Methods via Derivatization

An alternative approach involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[11] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[11][12]

-

Example Workflow: While the bis-mesylate itself is not readily derivatized, this method is highly applicable to its precursor, (1R,2R)-1,2-Cyclohexanedimethanol. The diol can be reacted with a CDA like Mosher's acid chloride or a chiral isocyanate. The resulting diastereomeric esters/carbamates can then be separated and quantified on a standard reversed-phase column. The purity of the diol directly correlates to the purity of the final bis-mesylate product.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the chiral purity analysis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Caption: Workflow for Chiral Purity Analysis via HPLC.

Validated Experimental Protocol: Chiral HPLC

This section provides a self-validating protocol for determining the enantiomeric purity of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

Objective: To separate and quantify the (S,S)-enantiomer from the main (R,R)-enantiomer.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Refractive Index Detector (RID).

-

Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

-

Mobile Phase: n-Heptane / Isopropanol (IPA) (80:20 v/v).

-

Sample Diluent: Mobile Phase.

-

Standard: A reference sample of racemic 1,2-Bis(methanesulfonyloxymethyl)cyclohexane (if available) for system suitability.

-

Sample Preparation: Prepare a solution of the test article in the sample diluent at a concentration of approximately 1.0 mg/mL.

Chromatographic Conditions

| Parameter | Value | Rationale |

| Column | Chiralpak® AD-H, 250 x 4.6 mm | Proven polysaccharide CSP for broad selectivity. |

| Mobile Phase | n-Heptane / IPA (80:20 v/v) | Balances retention and resolution; common for normal phase. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical scale. |

| Detector | Refractive Index (RID) | Universal detection for non-UV active compounds. |

| Run Time | 30 minutes | Sufficient to elute both enantiomers. |

System Suitability (Self-Validation)

Before analyzing test samples, the system's performance must be verified. This ensures the trustworthiness of the results.

-

Resolution Standard: If a racemic standard is available, inject it. The chromatographic system is deemed suitable if:

-

The resolution (Rs) between the two enantiomer peaks is ≥ 1.5 .[8]

-

-

Test Sample Spike: If no racemate is available, spike the test sample with a small amount of a synthesized sample expected to contain both enantiomers or use a batch with known impurities.

-

Precision: Make five replicate injections of the test sample solution. The relative standard deviation (RSD) for the area of the main (R,R) peak should be ≤ 2.0% .

Analysis and Calculation

-

Inject the prepared sample solution.

-

Identify the peaks for the (R,R)-enantiomer and the (S,S)-enantiomer based on their retention times (the minor peak is assumed to be the unwanted enantiomer).

-

Integrate the peak areas for both enantiomers.

-

Calculate the percentage of the (S,S)-enantiomer and the enantiomeric excess (e.e.).

Calculation:

-

% (S,S)-Enantiomer = [Area(S,S) / (Area(R,R) + Area(S,S))] x 100

-

Enantiomeric Excess (% e.e.) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] x 100

Conclusion

The chiral purity of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is a critical quality attribute that directly impacts the stereochemical outcome of subsequent synthetic steps, particularly in pharmaceutical manufacturing. Control begins with the selection of a highly pure chiral starting material, (1R,2R)-1,2-Cyclohexanedimethanol. Verification of purity is most reliably achieved through direct analysis using chiral HPLC with polysaccharide-based stationary phases. The protocol detailed herein provides a robust, self-validating framework for researchers to implement. By understanding the causality behind method parameters—from CSP selection to mobile phase composition—scientists can confidently ensure the stereochemical integrity of this essential chiral building block.

References

-

An, G., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry – A European Journal. Available from: [Link]

-

ResearchGate. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening | Request PDF. Retrieved from [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)-. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2015). Are there any chiral centers in this cyclohexane?. Retrieved from [Link]

- CoLab. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.

-

Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why is 1-ethylidene-4-methylcyclohexane chiral?. Retrieved from [Link]

-

Reddit. (2023). Why is the cyclohexane in the first image chiral, but achiral in the second image?. Retrieved from [Link]

-